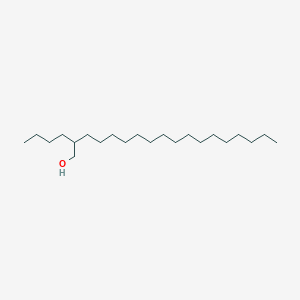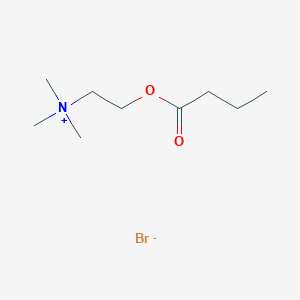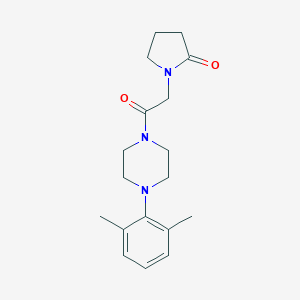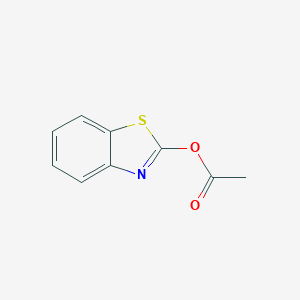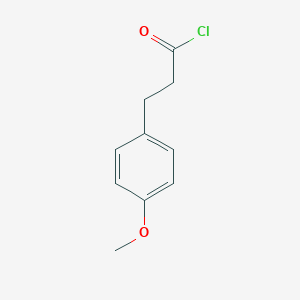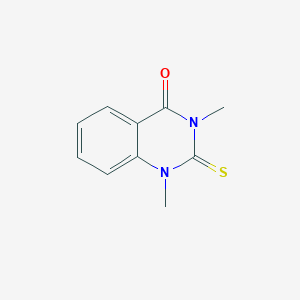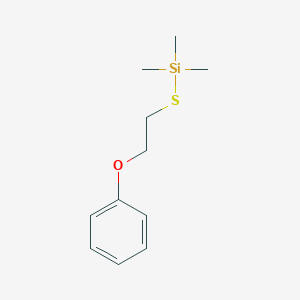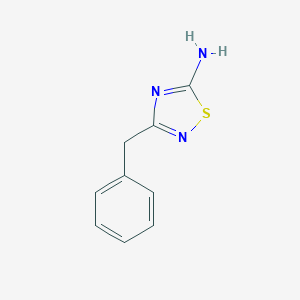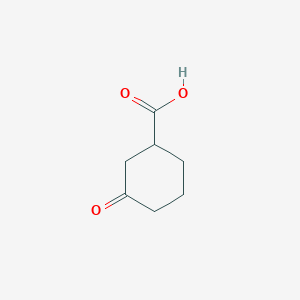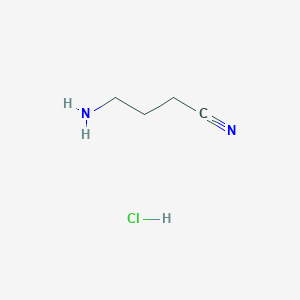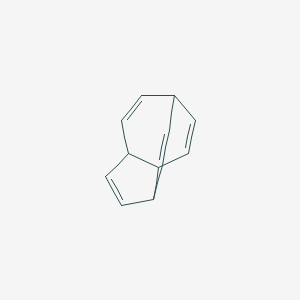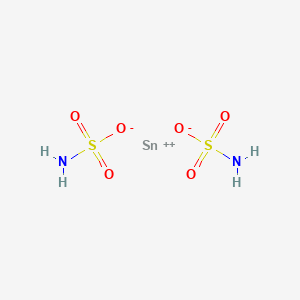
Tin(2+) disulphamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tin(2+) disulphamate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Wirkmechanismus
The mechanism of action of Tin(2+) disulphamate is not fully understood. However, it has been suggested that this compound exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes and proteins involved in these processes.
Biochemische Und Physiologische Effekte
Tin(2+) disulphamate has been shown to possess various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation. In addition, it has been shown to possess insecticidal properties and can be used to control pests in crops.
Vorteile Und Einschränkungen Für Laborexperimente
Tin(2+) disulphamate has several advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize and purify. In addition, it has been shown to possess anti-inflammatory and anti-cancer properties, making it a potential candidate for drug development.
However, one of the limitations of Tin(2+) disulphamate is that its mechanism of action is not fully understood. In addition, more research is needed to determine its toxicity and potential side effects.
Zukünftige Richtungen
There are several future directions for the study of Tin(2+) disulphamate. One of the future directions is to determine its mechanism of action and identify the specific enzymes and proteins that it targets. This will help in the development of more effective drugs based on this compound.
Another future direction is to study the toxicity and potential side effects of Tin(2+) disulphamate. This will help in determining its safety for use in humans and the environment.
In addition, more research is needed to explore the potential applications of Tin(2+) disulphamate in agriculture and environmental science. This will help in developing more sustainable solutions for pest control and water pollution.
Conclusion
In conclusion, Tin(2+) disulphamate is a chemical compound that has potential applications in various fields, including medicine, agriculture, and environmental science. It possesses anti-inflammatory and anti-cancer properties and can be synthesized using a simple method. However, more research is needed to determine its mechanism of action, toxicity, and potential applications.
Synthesemethoden
Tin(2+) disulphamate is synthesized using a simple method that involves the reaction between tin(II) chloride and ammonium disulphamate in water. The reaction results in the formation of Tin(2+) disulphamate, which can be purified using various techniques such as recrystallization and chromatography.
Wissenschaftliche Forschungsanwendungen
Tin(2+) disulphamate has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, this compound has been shown to possess anti-inflammatory and anti-cancer properties. It has been studied for its potential use in the treatment of various types of cancer, including breast cancer, lung cancer, and prostate cancer. Tin(2+) disulphamate has also been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
In agriculture, Tin(2+) disulphamate has been studied for its potential use as a pesticide. It has been shown to possess insecticidal properties and can be used to control pests in crops. In addition, this compound has been studied for its potential use in the preservation of food products.
In environmental science, Tin(2+) disulphamate has been studied for its potential use in the removal of heavy metals from contaminated water. It has been shown to possess the ability to bind with heavy metals and remove them from water, making it a potential solution for water pollution.
Eigenschaften
CAS-Nummer |
18653-83-3 |
|---|---|
Produktname |
Tin(2+) disulphamate |
Molekularformel |
H4N2O6S2Sn |
Molekulargewicht |
310.9 g/mol |
IUPAC-Name |
tin(2+);disulfamate |
InChI |
InChI=1S/2H3NO3S.Sn/c2*1-5(2,3)4;/h2*(H3,1,2,3,4);/q;;+2/p-2 |
InChI-Schlüssel |
ZPRVNEJJMJMSCN-UHFFFAOYSA-L |
Isomerische SMILES |
NS(=O)(=O)O[Sn]OS(=O)(=O)N |
SMILES |
NS(=O)(=O)[O-].NS(=O)(=O)[O-].[Sn+2] |
Kanonische SMILES |
NS(=O)(=O)[O-].NS(=O)(=O)[O-].[Sn+2] |
Andere CAS-Nummern |
18653-83-3 |
Verwandte CAS-Nummern |
5329-14-6 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




